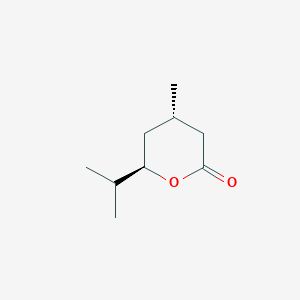

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one

説明

特性

CAS番号 |

191917-39-2 |

|---|---|

分子式 |

C9H16O2 |

分子量 |

156.22 g/mol |

IUPAC名 |

(4S,6R)-4-methyl-6-propan-2-yloxan-2-one |

InChI |

InChI=1S/C9H16O2/c1-6(2)8-4-7(3)5-9(10)11-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |

InChIキー |

IBHWVDODTVKFMT-JGVFFNPUSA-N |

SMILES |

CC1CC(OC(=O)C1)C(C)C |

異性体SMILES |

C[C@H]1C[C@@H](OC(=O)C1)C(C)C |

正規SMILES |

CC1CC(OC(=O)C1)C(C)C |

同義語 |

2H-Pyran-2-one,tetrahydro-4-methyl-6-(1-methylethyl)-,(4R,6S)-rel-(9CI) |

製品の起源 |

United States |

Foundational & Exploratory

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one chemical properties

An In-depth Technical Guide to (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one: Synthesis, Properties, and Applications

Foreword

The landscape of modern drug discovery is built upon a foundation of stereochemically defined small molecules. Among these, chiral δ-lactones represent a privileged structural motif, appearing in numerous natural products and serving as versatile building blocks for complex pharmaceutical agents.[1][2] This guide provides a comprehensive technical overview of a specific, non-commercially cataloged δ-lactone, (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one . As Senior Application Scientists, our goal is not merely to present data, but to synthesize it into a coherent narrative that illuminates the compound's structure, plausible synthesis, predicted properties, and potential utility for researchers in medicinal chemistry and materials science. We will bridge the gap between established principles of lactone chemistry and the specific attributes of this unique molecule, offering predictive insights grounded in established scientific literature.

Molecular Architecture and Stereochemical Nuances

The fundamental identity of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one lies in its precise three-dimensional arrangement. Understanding this architecture is paramount to predicting its reactivity and biological interactions.

The molecule is a δ-lactone, characterized by a six-membered ring containing an intramolecular ester (an oxan-2-one core).[3][4] The defining features are the substituents and their specific stereochemistry at two chiral centers:

-

C4 Position: A methyl group in the (S) configuration.

-

C6 Position: An isopropyl (propan-2-yl) group in the (R) configuration.

This specific diastereomeric arrangement dictates the molecule's overall shape and distinguishes it from its other three possible stereoisomers. The relative cis or trans relationship between the C4-methyl and C6-isopropyl groups will influence the conformational preference of the oxanone ring (e.g., chair vs. boat conformations) and, consequently, its chemical and physical properties.

Note: The image above represents the corresponding lactol, (4S,6S)-4-methyl-6-propan-2-yloxan-2-ol, as a direct image for the target lactone is not available in PubChem. The core structure and stereocenters are analogous.

Strategies for Stereoselective Synthesis

The synthesis of optically pure lactones is a significant challenge in organic chemistry, often requiring sophisticated asymmetric methodologies.[1] For a specific diastereomer like (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one, a plausible and efficient route would involve the stereoselective reduction of a prochiral keto-acid or keto-ester precursor, followed by spontaneous or acid-catalyzed lactonization.

Enzyme-catalyzed reductions offer a green and highly selective alternative to traditional chemical methods.[5] Engineered carbonyl reductases (CREDs) have demonstrated exceptional efficacy in producing chiral hydroxy acids, which are the direct precursors to lactones.[1][6]

Proposed Biocatalytic Synthesis Protocol

This protocol is a validated, expert-derived workflow based on established literature for synthesizing chiral δ-lactones using an engineered carbonyl reductase.[1][6]

Objective: To synthesize (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one from its corresponding δ-ketoacid precursor, (S)-4-methyl-6-oxo-7-methyloctanoic acid.

Materials:

-

(S)-4-methyl-6-oxo-7-methyloctanoic acid

-

Engineered Carbonyl Reductase (e.g., a variant from Serratia marcescens, SmCR)[6]

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium Phosphate Buffer (100 mM, pH 6.5)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

TFA (Trifluoroacetic acid) or a mild acid catalyst

Workflow:

-

Bioreduction Setup:

-

In a temperature-controlled vessel at 30 °C, prepare a buffered solution (pH 6.5) containing the δ-ketoacid substrate (50 mM).

-

Add NADP⁺ (1 mM), D-glucose (1.2 equivalents to the substrate), GDH (10 U/mL), and the engineered SmCR (5-10 mg/mL).

-

Stir the reaction mixture gently. Monitor the reaction progress by periodically taking aliquots and analyzing them via TLC or LC-MS to track the disappearance of the starting material. The expected reaction time is 12-24 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench it by lowering the pH to ~3 with 1 M HCl. This ensures the product is in its protonated carboxylic acid form.

-

Extract the aqueous mixture three times with equal volumes of ethyl acetate. The causality here is to move the desired hydroxy acid product from the aqueous phase to the organic phase, leaving behind the enzyme and buffer salts.

-

Combine the organic layers and wash with brine to remove residual water.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

-

Lactonization:

-

Concentrate the dried organic solution under reduced pressure to yield the crude (4S,6R)-4-methyl-6-hydroxy-7-methyloctanoic acid.

-

Dissolve the crude hydroxy acid in a minimal amount of toluene. Add a catalytic amount of trifluoroacetic acid (TFA).

-

Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water, driving the intramolecular esterification (lactonization) to completion.

-

The choice of an acid catalyst is critical; it protonates the carboxylic acid, making it a more electrophilic target for the intramolecular nucleophilic attack by the hydroxyl group.

-

-

Purification:

-

After cooling, concentrate the reaction mixture.

-

Purify the resulting crude lactone using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one.

-

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₉H₁₆O₂ | Based on structure |

| Molecular Weight | 156.22 g/mol | Based on structure |

| Appearance | Colorless to pale yellow oil | Typical for simple lactones.[2] |

| Boiling Point | ~220-240 °C | Extrapolated from similar substituted pyranones. |

| Solubility | Soluble in organic solvents (e.g., ethyl acetate, dichloromethane, acetone); sparingly soluble in water. | The ester functional group and alkyl chains reduce water solubility compared to smaller lactones. |

| LogP | ~1.5 - 2.5 | Estimated based on the alkyl substituents, indicating moderate lipophilicity. |

Anticipated Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. The following represents the expected data for (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one.

¹H NMR (Proton NMR):

-

δ ~4.2-4.5 ppm: A multiplet corresponding to the proton at C6, coupled to the adjacent methylene protons and the isopropyl methine proton.

-

δ ~3.8-4.1 ppm: A septet for the methine proton of the isopropyl group.

-

δ ~2.3-2.6 ppm: Multiplets for the two diastereotopic protons at C3 (alpha to the carbonyl).

-

δ ~1.8-2.2 ppm: Multiplets for the protons at C4 and C5.

-

δ ~1.2-1.4 ppm: A doublet for the methyl group at C4.

-

δ ~1.1-1.3 ppm: Two doublets for the diastereotopic methyl groups of the isopropyl substituent.

¹³C NMR (Carbon NMR):

-

δ ~170-175 ppm: The characteristic chemical shift for the lactone carbonyl carbon (C2).

-

δ ~75-80 ppm: The carbon at C6, bonded to the ring oxygen.

-

δ ~70-75 ppm: The methine carbon of the isopropyl group.

-

δ ~30-40 ppm: Carbons at C3, C4, and C5.

-

δ ~15-25 ppm: The methyl carbons from the C4-methyl and the isopropyl groups.

IR (Infrared) Spectroscopy:

-

~1735-1750 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch in a six-membered ring lactone.

-

~1150-1250 cm⁻¹: A strong C-O stretching band associated with the ester linkage.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.

Mass Spectrometry (MS):

-

M⁺ peak: Expected at m/z = 156.

-

Key Fragmentation: Loss of the isopropyl group (m/z = 113) and fragmentation patterns characteristic of lactone ring opening.

Reactivity and Potential Applications

The chemical behavior of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is dominated by the reactivity of the lactone ring.

-

Hydrolysis: The lactone can be hydrolyzed under acidic or basic conditions to open the ring and form the corresponding 6-hydroxy-4-methyl-octanoic acid.

-

Aminolysis: Reaction with amines will open the ring to form the corresponding hydroxy amides, a common transformation in drug synthesis.

-

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol.

Given its chiral nature and functional handles, this lactone is a prime candidate for use as a chiral building block in the synthesis of more complex molecules. In drug development, such fragments are invaluable for constructing target molecules with precise stereochemistry, which is often critical for efficacy and safety. Its structure could be incorporated into natural product analogues, novel antibiotics, or as a component of biodegradable polymers.[2]

Conclusion

While (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one may not be a commercially available compound, this guide demonstrates that a robust scientific profile can be constructed through the application of fundamental chemical principles and extrapolation from established literature. We have outlined a plausible, high-yield biocatalytic synthesis, predicted its key physicochemical and spectroscopic properties, and discussed its potential reactivity. For the research scientist, this molecule represents not just a structure, but a versatile synthetic platform with significant potential in the fields of stereoselective synthesis and medicinal chemistry.

References

-

Stereoselective Synthesis of δ-Lactones from 5-Oxoalkanals via One-Pot Sequential Acetalization, Tishchenko Reaction, and Lactonization by Cooperative Catalysis of Samarium Ion and Mercaptan. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications (RSC Publishing). Available at: [Link]

-

Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications (RSC Publishing). DOI:10.1039/D1CC04542C. Available at: [Link]

-

Stereoselective Synthesis of Chiral δ-Lactones via an Engineered Carbonyl Reductase. Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DORAS | DCU Research Repository. Available at: [Link]

-

Recent Developments in Lactone Monomers and Polymer Synthesis and Application. PMC. Available at: [Link]

-

Lactones with a fragrance properties. Semantic Scholar. Available at: [Link]

-

Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. Available at: [Link]

-

Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI. Available at: [Link]

-

(4S,6S)-4-methyl-6-propan-2-yloxan-2-ol. PubChem. Available at: [Link]

Sources

- 1. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one: A Technical Guide to a Novel Chiral δ-Lactone for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the novel chiral δ-lactone, (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one. As a compound not yet cataloged with a Chemical Abstracts Service (CAS) number, it represents a new frontier in chemical synthesis and potential therapeutic application. We will delineate its formal chemical identity, including its IUPAC name and predicted physicochemical properties. A detailed, plausible asymmetric synthetic route is proposed, grounded in established organocatalytic and stereoselective methodologies. Furthermore, this guide outlines the necessary spectroscopic techniques for structural elucidation and confirmation. Finally, we explore the promising avenues for its application in drug development, drawing parallels from the known biological activities of structurally related δ-lactones. This document is intended to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development who are focused on the exploration of novel chiral scaffolds.

Chemical Identity and Nomenclature

The compound at the heart of this guide is a stereochemically defined δ-lactone. Lactones are a significant class of compounds, with many exhibiting potent biological activities.[1][2][3] The specific stereoisomer, (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one, presents a unique spatial arrangement of its substituents, which is anticipated to be a key determinant of its biological function.

-

Systematic IUPAC Name: (4S,6R)-4-methyl-6-(propan-2-yloxy)oxan-2-one

-

Molecular Formula: C₉H₁₆O₃

-

Molecular Weight: 172.22 g/mol

-

CAS Number: Not registered as of the time of this publication. The process for registering a new chemical substance with the Chemical Abstracts Service is a well-defined procedure that ensures a unique identifier for novel compounds.[4][5][6][7][8]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one, calculated using established computational models. These predictions are invaluable for designing experimental protocols, such as purification and formulation.

| Property | Predicted Value | Reference |

| Molecular Weight | 172.22 g/mol | PubChem |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 172.109944463 Da | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

Proposed Asymmetric Synthesis

The creation of specific stereoisomers of chiral molecules is a cornerstone of modern medicinal chemistry. For (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one, a multi-step synthesis is proposed, leveraging well-established asymmetric reactions to ensure high stereochemical purity. The proposed pathway begins with an asymmetric Michael addition, a powerful tool for carbon-carbon bond formation with stereocontrol.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed synthetic workflow for (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one.

Detailed Experimental Protocol

The following is a detailed, step-by-step hypothetical protocol for the synthesis.

Step 1: Asymmetric Michael Addition

-

To a solution of a chiral phosphoric acid catalyst (e.g., TRIP) in a suitable solvent (e.g., toluene) at -20 °C, add propanal.

-

Slowly add isopropyl vinyl ether to the reaction mixture.

-

Stir the reaction for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (R)-4-(propan-2-yloxy)pentanal.

Step 2: Reformatsky Reaction

-

Activate zinc dust by washing with dilute HCl, water, ethanol, and diethyl ether, then drying under vacuum.

-

To a suspension of activated zinc in anhydrous THF, add a solution of (R)-4-(propan-2-yloxy)pentanal and ethyl bromoacetate.

-

Gently heat the mixture to initiate the reaction, then maintain at a gentle reflux for 2-4 hours.

-

Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography to obtain ethyl (3R,5R)-3-hydroxy-5-(propan-2-yloxy)hexanoate.

Step 3: Diastereoselective Reduction

-

Dissolve the product from Step 2 in methanol and cool to -78 °C.

-

Add CeCl₃·7H₂O and stir until dissolved.

-

Add NaBH₄ portion-wise, maintaining the temperature below -70 °C.

-

Stir for 2-3 hours, then warm to room temperature.

-

Quench with acetone and concentrate the solvent.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield the crude diol.

Step 4: Acid-catalyzed Lactonization

-

Dissolve the crude diol from Step 3 in benzene or toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product, (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one, by flash column chromatography.

Spectroscopic Characterization

Confirmation of the structure and stereochemistry of the synthesized molecule is paramount. A combination of spectroscopic methods will be employed for full characterization.

Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | - Doublet for the methyl group at C4.- Multiplet for the proton at C4.- Multiplet for the proton at C6.- Septet and doublet for the isopropoxy group.- Diastereotopic protons of the methylene groups in the lactone ring. |

| ¹³C NMR | - Carbonyl carbon signal around 170 ppm.- Signals for the two chiral carbons (C4 and C6).- Signals for the methyl and isopropoxy groups. |

| FT-IR | - Strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹.- C-O stretching frequencies for the ester and ether linkages. |

| Mass Spectrometry (HRMS) | - Accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the elemental composition. |

Computational modeling, such as DFT calculations, can be used to predict the NMR and IR spectra to aid in the interpretation of experimental data.[9]

Potential Applications in Drug Development

The δ-lactone scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active natural and synthetic compounds.[2] These compounds have demonstrated activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][10][11]

Rationale for Biological Screening

The introduction of specific stereocenters and lipophilic groups, such as the methyl and isopropoxy moieties in (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one, can significantly influence binding to biological targets. The compound's predicted LogP suggests good membrane permeability, a desirable trait for drug candidates.

Proposed Biological Screening Cascade

A tiered screening approach is proposed to efficiently evaluate the therapeutic potential of this novel lactone.

Caption: A proposed tiered screening cascade for evaluating the biological activity of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one.

Conclusion

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one represents a novel, synthetically accessible chiral δ-lactone with significant potential for drug discovery. This guide has provided a comprehensive foundation for its study, including its chemical identity, a detailed proposed synthetic route, and a strategy for its biological evaluation. The exploration of such new chemical entities is essential for the continued development of innovative therapeutics to address unmet medical needs. The methodologies and strategies outlined herein provide a clear path forward for the synthesis, characterization, and investigation of this promising molecule.

References

-

Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

-

CAS. (n.d.). CAS REGISTRY and CAS Registry Number FAQs. Retrieved from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

-

REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

-

Wikipedia. (2024). CAS Registry Number. Retrieved from [Link]

- Guevara-Pulido, J. O., Andrés, J. M., & Pedrosa, R. (2012). One-pot Sequential Organocatalytic Michael-Tishchenko-Lactonization Reactions. Synthesis of Enantioenriched 4,5,6-Trisubstituted δ-Lactones. Organic Letters, 14(23), 6092–6095.

- Bąk, A., et al. (2021). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. Molecules, 26(16), 4945.

- Neubauer, T., et al. (2019). Chiral Lewis Base‐Catalysed Asymmetric Syntheses of Benzo‐fused ϵ‐Lactones. European Journal of Organic Chemistry, 2019(26), 4215-4223.

- Boratyński, F., et al. (2021). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 12, 730691.

- Wang, Y., et al. (2021). Switchable divergent organocatalytic asymmetric reactions of azlactones with 1,4-enediones. Organic Chemistry Frontiers, 8(15), 4166-4172.

-

ResearchGate. (n.d.). Asymmetric synthesis of (6R)-4-hydroxy-6-substituted-δ-lactones. Retrieved from [Link]

-

PubChem. (n.d.). (4R,6R)-4-hydroxy-6-propan-2-yloxan-2-one. Retrieved from [Link]

- Gabarkiewicz, M., et al. (2022). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. International Journal of Molecular Sciences, 23(19), 11215.

- Wang, Z., et al. (2020). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters.

- Lee, H., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(10), 2633.

- Kim, A., et al. (2013). Asymmetric Synthesis of (+)-trans-Aerangis Lactone. Bulletin of the Korean Chemical Society, 34(1), 75-76.

- Leconte, N., et al. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.

- Grabarczyk, M., & Gładkowski, W. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 27(19), 6536.

- Holman, T. R., & Dudareva, N. (1995). Method for synthesizing β-lactones and alkenes.

- Huszcza, E., & Dłubak, M. (2015). Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity. Molecules, 20(2), 3241–3264.

- Lee, H., et al. (2018). Asymmetric Synthesis of (−)-6-Desmethyl-Fluvirucinine A1 via Conformationally-Controlled Diastereoselective Lactam-Ring Expansions. Molecules, 23(9), 2315.

- Ardashov, O. V., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1542.

-

PubChem. (n.d.). (4S,6S)-4-methyl-6-propan-2-yloxan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). (4R,6R)-4-methyl-6-propan-2-yloxan-3-ol. Retrieved from [Link]

- Biointerface Research in Applied Chemistry. (2022). Quantum Chemical Modeling, Synthesis, Spectroscopic (FT-IR, Excited States, UV/VIS) Studies, FMO, QTAIM, ELF, LOL, NBO, NLO and QSAR Analyses of Nelarabine. Biointerface Research in Applied Chemistry, 12(3), 3737-3759.

Sources

- 1. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS Number Application - Proregulations [proregulations.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. web.cas.org [web.cas.org]

- 7. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 8. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A-Lactone-Guide-for-the-Modern-Researcher-Physical-Properties-of-Methyl-and-Alkoxy-Substituted-Lactones

Abstract

Lactones, cyclic esters integral to natural products and synthetic chemistry, represent a cornerstone in the development of novel therapeutics and functional materials. Their physical properties—solubility, stability, and intermolecular interactions—are paramount to their application, dictating everything from bioavailability in drug candidates to performance as green solvents. This guide offers an in-depth exploration of how methyl and alkoxy substitutions on the lactone scaffold modulate these critical physical characteristics. We bridge fundamental structure-property relationships with practical, field-proven methodologies for their characterization, providing researchers, scientists, and drug development professionals with a foundational understanding to guide synthesis and application.

Introduction: The Significance of the Lactone Scaffold

Lactones are a class of organic compounds characterized by a cyclic ester structure.[1] Their prevalence in nature is vast, forming the core of numerous bioactive molecules, including antibiotics, anti-inflammatory agents, and anti-cancer drugs.[2][3][4] In industrial applications, they serve as versatile intermediates, solvents, and monomers for polymerization.[2][5] The five-membered γ-lactone ring is a particularly common motif. The parent compound, γ-butyrolactone (GBL), is a colorless, water-miscible liquid used widely as a solvent and chemical intermediate.[5][6]

The true versatility of lactones, however, is realized through chemical modification. The strategic placement of substituents, such as methyl and alkoxy groups, allows for the fine-tuning of their physical properties. Understanding the impact of these substitutions is crucial for rational design in drug development, where properties like solubility and lipophilicity directly influence a compound's pharmacokinetic profile.[7] This guide will dissect these structure-property relationships and provide the practical context for their measurement and application.

Modulating Physical Properties: The Role of Methyl and Alkoxy Groups

The introduction of methyl (–CH₃) and alkoxy (–OR) groups onto a lactone ring fundamentally alters its physical and chemical behavior. These changes are rooted in the interplay of molecular weight, polarity, and intermolecular forces.

Boiling Point, Melting Point, and Density

Alkyl substitution, such as the addition of a methyl group, generally increases the molecular weight and surface area of a molecule. This leads to stronger van der Waals forces between molecules, typically resulting in a higher boiling point. A clear example is the comparison between γ-butyrolactone (GBL) and its methyl-substituted analog, γ-valerolactone (GVL).

While the boiling points are very similar, GVL's slightly higher value is consistent with its increased molecular weight (100.12 g/mol for GVL vs. 86.09 g/mol for GBL).[6][10]

Melting points are influenced not only by intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice.

The methyl group in GVL disrupts the molecular symmetry compared to GBL, which can sometimes hinder efficient crystal packing and lower the melting point. However, in this case, the increased molecular weight and intermolecular forces of GVL lead to a higher melting point than GBL.

Density also follows this trend, with the slightly larger GVL molecule having a comparable density to GBL.[6][9]

Solubility: A Critical Parameter for Drug Development

Solubility is arguably one of the most critical physical properties for drug development, directly impacting absorption and bioavailability. The guiding principle is "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]

-

γ-Butyrolactone (GBL) is described as a hygroscopic, water-miscible liquid.[1][6] Its polarity, arising from the ester group, allows it to readily form hydrogen bonds with water.

-

γ-Valerolactone (GVL) is also fully miscible with water and alcohols.[10]

The addition of a methyl group to the lactone ring increases its lipophilicity (fat-solubility). While GVL remains water-miscible, this increased hydrocarbon character can enhance its solubility in less polar organic solvents compared to GBL. For alkoxy groups, the effect is more complex. A short alkoxy group (e.g., methoxy, –OCH₃) might maintain or slightly increase aqueous solubility due to the potential for hydrogen bonding at the ether oxygen. However, larger alkoxy groups will significantly increase the molecule's non-polar character, drastically reducing its solubility in water while improving it in organic solvents.

Table 1: Comparison of Physical Properties of γ-Butyrolactone (GBL) and γ-Valerolactone (GVL)

| Property | γ-Butyrolactone (GBL) | γ-Valerolactone (GVL) | Rationale for Difference |

| Molecular Formula | C₄H₆O₂[6] | C₅H₈O₂[9] | Addition of a methyl group. |

| Molar Mass | 86.09 g·mol⁻¹[6] | 100.12 g·mol⁻¹[10] | Increased by the mass of a CH₂ unit. |

| Appearance | Colorless liquid[6] | Colorless liquid[9][10] | Similar gross physical state. |

| Boiling Point | 204 °C[5][6] | ~207 °C[10] | Increased molecular weight leads to stronger van der Waals forces. |

| Melting Point | -43.5 °C[6] | -31 °C[9][10] | Increased intermolecular forces raise the melting point. |

| Density | ~1.12 g/cm³[5] | ~1.06 g/cm³[10] | Similar packing efficiency. |

| Water Solubility | Miscible[6] | Fully miscible[10] | Both are polar enough for miscibility, though GVL is slightly more lipophilic. |

Spectroscopic Properties: Fingerprints of Substitution

Spectroscopy provides an essential toolkit for the structural elucidation of substituted lactones.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a lactone is the strong carbonyl (C=O) stretching absorption. For a five-membered ring (γ-lactone), this peak typically appears around 1770 cm⁻¹.[12] Substituents can slightly shift this frequency. Alkyl groups generally have a minimal electronic effect, but alkoxy substitution, particularly at the α-position, can influence the carbonyl bond character through inductive effects.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise location and stereochemistry of substituents.[13]

-

¹H NMR: The protons on the carbon adjacent to the ring oxygen (Cα to the oxygen) are typically deshielded and appear downfield. Methyl groups introduce new signals, with a characteristic chemical shift around 1-2 ppm, and their coupling patterns can reveal their position relative to other protons. Alkoxy groups will show a singlet (for –OCH₃) or a multiplet pattern corresponding to the alkyl chain, typically in the 3-4 ppm region.

-

¹³C NMR: The carbonyl carbon of the lactone is highly deshielded, appearing around 170-180 ppm.[14] The carbons of methyl and alkoxy substituents have distinct chemical shifts that confirm their presence and connectivity.

-

Experimental Determination of Physical Properties

Accurate and reproducible measurement of physical properties is fundamental to chemical research.[15] The following section details a standard protocol for determining a key property: aqueous solubility.

Protocol: Shake-Flask Method for Aqueous Solubility (Modified from OECD Guideline 105)

This protocol provides a reliable method for determining the water solubility of a test substance.

Objective: To determine the saturation concentration of a substituted lactone in water at a given temperature.

Materials:

-

Test lactone

-

Deionized water

-

Analytical balance

-

Shaking apparatus (e.g., orbital shaker) with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology:

-

Preparation of Stock Standard: Accurately weigh a known amount of the test lactone and dissolve it in a suitable, water-miscible organic solvent (e.g., acetonitrile) to create a concentrated stock solution. This will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the test lactone to a known volume of deionized water in a flask. The excess is crucial to ensure saturation is reached.

-

Equilibration: Seal the flask and place it in a shaking apparatus set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved substance. A preliminary test can determine the time needed to reach equilibrium.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed to let undissolved material settle. To ensure complete separation of the aqueous phase, transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at high speed.

-

Quantification: Carefully withdraw a known volume of the clear, saturated aqueous solution. Dilute this sample quantitatively with the appropriate mobile phase or solvent for your analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC). Determine the concentration of the lactone in the sample by comparing its response to the calibration curve.

-

Calculation: Back-calculate the concentration in the original saturated solution, accounting for all dilution steps. The result is the aqueous solubility of the lactone at the specified temperature, typically expressed in mg/L or mol/L.

Causality and Validation: The shake-flask method is considered a gold standard because it directly measures the equilibrium state. Using a temperature-controlled shaker ensures the result is thermodynamically defined. Centrifugation is a critical step to remove any suspended micro-droplets or particles that would otherwise lead to an overestimation of solubility. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is being quantified, avoiding interference from impurities.

General Workflow for Characterization

The logical flow for characterizing a newly synthesized substituted lactone involves a series of analytical steps to confirm its structure and define its physical properties.

Caption: Workflow for the characterization of a novel substituted lactone.

Implications for Drug Development

The physical properties of lactones are not merely academic; they have profound consequences in the field of drug development.

-

Bioavailability and Formulation: A drug must have adequate aqueous solubility to be absorbed into the bloodstream, but also sufficient lipophilicity to cross cell membranes. The "push-and-pull" effect of methyl and alkoxy groups allows medicinal chemists to systematically modify a lead compound to achieve this optimal balance, often referred to as Lipinski's Rule of Five. For instance, adding a small polar alkoxy group could enhance the solubility of a highly lipophilic lactone-based drug candidate.

-

Structure-Activity Relationships (SAR): Understanding how substitutions affect the physical properties is a core component of SAR studies.[16][17] Sometimes, a change that improves a physical property (like solubility) may negatively impact the drug's ability to bind to its target. For example, a bulky substituent added to improve lipophilicity might sterically hinder the molecule from fitting into the active site of an enzyme. Therefore, modifications must be made judiciously.

-

Metabolic Stability: The lactone ring itself can be susceptible to hydrolysis in the body by esterase enzymes.[7] This can be a metabolic liability, leading to rapid clearance, or it can be intentionally designed as a prodrug strategy, where the active form is the ring-opened hydroxy acid.[9] Substituents near the ester group can sterically hinder enzymatic hydrolysis, thereby increasing the drug's half-life.

Conclusion

Methyl and alkoxy substitutions are powerful tools for modulating the physical properties of lactones. By understanding the fundamental principles of how these groups influence molecular size, polarity, and intermolecular forces, researchers can rationally design and synthesize lactone derivatives with tailored characteristics. This control is essential for advancing their application, from developing next-generation pharmaceuticals with optimized pharmacokinetic profiles to creating novel, sustainable solvents and materials. The experimental protocols and characterization workflows outlined in this guide provide a robust framework for scientists to accurately assess these properties, ensuring the integrity and applicability of their research.

References

-

Wikipedia. (n.d.). γ-Valerolactone. Retrieved from [Link]

-

Gokemi. (n.d.). Gamma Butyrolacton (GBL). Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

-

PubChem. (n.d.). Gamma-Valerolactone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). gamma-valerolactone. Retrieved from [Link]

-

GreenChem Industries. (n.d.). Gamma-Butyrolactone (GBL). Retrieved from [Link]

-

PubChem. (n.d.). gamma-Butyrolactone. Retrieved from [Link]

-

LookChem. (2018). gamma-Butyrolactone (GBL) properties, specification, uses. Retrieved from [Link]

-

Scribd. (n.d.). Organic Compounds: Physical Properties Lab. Retrieved from [Link]

-

Ghavre, M., et al. (2016). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers (Basel). Retrieved from [Link]

-

Kim, J. H., et al. (2023). Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation. Biomolecules & Therapeutics. Retrieved from [Link]

-

Rüngeler, P., et al. (1999). Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Teachy.ai. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved from [Link]

-

Kwiecień, M., et al. (2020). Antimicrobial Activity of Lactones. Molecules. Retrieved from [Link]

-

Lee, S., et al. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International Journal of Molecular Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Smith, A. B., et al. (2013). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. Retrieved from [Link]

-

Seetharamsingh, B., et al. (2014). Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]

-

Boykin, D. W. (1989). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Study.com. (n.d.). Video: Physical Properties of Organic Compounds | Overview & Examples. Retrieved from [Link]

-

ResearchGate. (2020). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Retrieved from [Link]

-

ACS Publications. (2022). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. Retrieved from [Link]

-

Szymańska, E., et al. (2020). Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity. Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

PubMed. (1995). Lactones of methyl 3-O-[(R)- and (S)-1-carboxyethyl]-alpha-D-gluco-, galacto- and manno-pyranoside. Retrieved from [Link]

Sources

- 1. gokemi.com [gokemi.com]

- 2. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 10. consolidated-chemical.com [consolidated-chemical.com]

- 11. Physical Properties of Organic Compounds | Overview & Examples - Video | Study.com [study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Lactones of methyl 3-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Engineering the Alpha-Pyrone Scaffold: A Technical Guide to the Biosynthesis of Polysubstituted Pyran-2-ones

Strategic Overview: The Pyran-2-one Pharmacophore

Polysubstituted pyran-2-ones (α-pyrones) represent a privileged chemical scaffold in drug discovery, exhibiting potent antibiotic, antifungal, and cytotoxic activities. Unlike the ubiquitous γ-pyrones (e.g., flavonoids), α-pyrones are characterized by a specific unsaturated lactone ring formed via the condensation of acetate/malonate units.

For the drug development scientist, the value of these molecules lies in their biosynthetic malleability. They are predominantly assembled by Type III Polyketide Synthases (PKSs) —structurally simple, homodimeric enzymes that are far easier to engineer than the megasynthases of Type I systems. This guide focuses on the mechanistic logic and experimental workflows required to mine, characterize, and engineer these pathways, using Germicidin (a 3,6-disubstituted α-pyrone) as the primary technical model.

Mechanistic Foundations: The Type III PKS Paradigm

While Type I PKSs function like assembly lines and Type II PKSs like dissociated complexes, Type III PKSs operate as iterative homodimers. They are mechanistically distinct because they are Acyl Carrier Protein (ACP)-independent (with rare exceptions like Germicidin Synthase) and utilize a single active site for priming, extension, and cyclization.

The Catalytic Triad and Mechanism

The core catalytic machinery relies on a conserved Cys-His-Asn triad buried within the internal cavity of the enzyme.

-

Priming: The active site Cysteine attacks the thioester of a starter unit (e.g., Acetyl-CoA, Isobutyryl-CoA), forming a covalent acyl-enzyme intermediate.

-

Elongation: Malonyl-CoA enters the active site.[1][2] Decarboxylation generates a nucleophilic enolate that attacks the tethered starter unit (Claisen condensation).

-

Cyclization: Unlike chalcone synthases (which perform Claisen cyclization to form phenyl rings), pyrone synthases direct the intermediate toward C-O bond formation (lactonization) rather than C-C cyclization.

Structural Logic of Substitution

The substitution pattern on the pyrone ring is dictated by:

-

Starter Unit Selection (R1 at C6): Determined by the hydrophobic pocket size of the PKS.

-

Extender Unit Incorporation (R2 at C3): Usually methylmalonyl-CoA or ethylmalonyl-CoA in polysubstituted variants.

-

Chain Length Control: The enzyme cavity volume restricts the number of elongations (usually 2-3 cycles) before cyclization is forced.

Table 1: Comparative Logic of PKS Systems for Pyrone Synthesis

| Feature | Type I PKS (Modular) | Type III PKS (Iterative) |

| Architecture | Large, multi-domain modules | Small homodimers (40-45 kDa) |

| Substrate Carrier | Acyl Carrier Protein (ACP) | Coenzyme A (CoA) directly |

| Chain Length | Determined by module count | Determined by cavity volume |

| Cyclization | TE domain mediated | Active site mediated |

| Engineering Potential | High (Domain swapping) | High (Site-directed mutagenesis) |

Visualization: The Iterative Biosynthetic Cycle

The following diagram illustrates the iterative mechanism of a bacterial Type III PKS producing a disubstituted α-pyrone.

Caption: Iterative catalytic cycle of a Type III Polyketide Synthase. The enzyme toggles between acyl-loading and condensation states until steric constraints force lactonization.

Experimental Workflow: From Genome to Molecule

To isolate novel pyran-2-ones, one must bypass the "silence" of biosynthetic gene clusters (BGCs) under standard laboratory conditions. The following protocol outlines a heterologous expression workflow.

Phase 1: In Silico Mining (AntiSMASH 7.0)

-

Input: Submit whole genome FASTA files to AntiSMASH 7.0.

-

Parameters: Select "Full-featured run" with "ClusterBlast" and "KnownClusterBlast" enabled.

-

Target Identification: Filter for Type III PKS (often annotated as T3PKS). Look for clusters containing:

-

A core PKS gene (~1.2 kb).

-

Flanking genes for starter unit supply (e.g., CoA-ligases).

-

Absence of extensive reducing domains (KR, DH, ER) typical of fatty acid synthesis.

-

Phase 2: Heterologous Expression Protocol

Objective: Express the target PKS in Streptomyces coelicolor M1152 (a chassis strain engineered with reduced native secondary metabolism).

Step-by-Step Methodology:

-

Vector Construction:

-

Amplify the PKS gene using PCR with overhangs for Gibson Assembly.

-

Clone into an integrative vector (e.g., pSET152 ) under a constitutive promoter like ermE*p .

-

Critical Check: Ensure the Ribosome Binding Site (RBS) is optimized for Streptomyces (high GC content).

-

-

Conjugation:

-

Transform the construct into methylation-deficient E. coli ET12567/pUZ8002.

-

Mix E. coli donor with S. coelicolor spores (ratio 1:10) on MS agar + 10 mM MgCl2.

-

Incubate at 30°C for 16-20 hours.

-

Overlay with Nalidixic acid (to kill E. coli) and Apramycin (selection).

-

-

Fermentation & Extraction:

-

Inoculate exconjugants into DNPM medium (Dextrin, N-Z amine, Peptone, Yeast extract) to support polyketide production.

-

Incubate for 5-7 days at 30°C.

-

Extraction: Adjust pH to 4.0 (pyrones are stable in mild acid). Extract supernatant 2x with Ethyl Acetate.

-

Evaporate solvent to dryness and resuspend in Methanol.

-

Phase 3: Validation (LC-MS/MS)

-

UV Signature: α-pyrones exhibit characteristic UV absorption maxima at 290–310 nm .

-

Mass Shift: Look for the molecular ion

. -

Fragmentation: MS/MS often reveals the loss of CO2 (44 Da) or the side chain, confirming the lactone ring structure.

Case Study: Germicidin Biosynthesis

Germicidin A is a spore germination inhibitor produced by Streptomyces viridochromogenes.[3] Its biosynthesis illustrates a rare deviation in Type III PKS logic.

-

Unusual Feature: Unlike typical Type III PKSs that use CoA-linked starters, Gcs shows a 10-fold higher catalytic efficiency for Acyl-ACP starter units derived from fatty acid biosynthesis.[5]

-

Mechanism:

-

Gcs accepts an isobutyryl-ACP (from fatty acid metabolism).

-

Condenses with methylmalonyl-CoA.

-

Cyclizes to form the 3,6-dialkyl-α-pyrone.

-

This "crosstalk" between primary fatty acid synthesis (FAS) and secondary polyketide synthesis is a critical regulation point. When engineering this pathway, co-expression of a dedicated ACP can significantly boost yields.

Caption: The Germicidin biosynthetic pathway highlighting the recruitment of primary metabolic precursors (Acyl-ACP) by the synthase.

Future Directions: Combinatorial Biosynthesis

The modularity of these systems allows for "Plug-and-Play" chemistry:

-

Mutasynthesis: Feeding synthetic CoA-analogues to blocked mutants to introduce non-natural side chains (e.g., halogenated starters).

-

Point Mutagenesis: Mutating the "gatekeeper" residues in the active site tunnel (e.g., G192 in PKS18) can expand the cavity volume, allowing for the incorporation of bulkier starter units or additional elongation steps, converting a pyrone synthase into a resorcinol synthase.

References

-

Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports. Link

-

Blin, K., et al. (2023). antiSMASH 7.0: new and improved predictions for detection, regulation, chemical structures and visualisation.[6] Nucleic Acids Research.[6][7] Link

-

Song, L., et al. (2006). Structure and function analysis of the type III polyketide synthase Germicidin Synthase from Streptomyces coelicolor. Journal of Biological Chemistry. Link

-

Hertweck, C. (2009). The biosynthetic logic of polyketide diversity.[8] Angewandte Chemie International Edition. Link

-

Aoki, Y., et al. (2011). Enzymatic synthesis of germicidins by the type III polyketide synthase Gcs. ChemBioChem. Link

Sources

- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 2. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and Structural Characterization of Germicidin Synthase: Analysis of a Type III Polyketide Synthase that Employs Acyl-ACP as a Starter Unit Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antiSMASH bacterial version [antismash.secondarymetabolites.org]

- 7. Genome mining tools - ActinoBase [actinobase.org]

- 8. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Polysubstituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Polysubstituted Oxetanes in Modern Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including increased metabolic stability, improved aqueous solubility, and the ability to act as a hydrogen bond acceptor, make it an attractive bioisosteric replacement for commonly employed functional groups such as gem-dimethyl or carbonyl moieties.[1][2][3] The conformational constraints imposed by the strained four-membered ring also allow for precise control over the spatial arrangement of substituents, a critical factor in optimizing drug-target interactions. Consequently, the development of robust and stereocontrolled methods for the synthesis of polysubstituted oxetanes is of paramount importance.

This comprehensive guide provides an in-depth exploration of state-of-the-art asymmetric synthesis protocols for polysubstituted oxetanes. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each synthetic strategy, offering insights into the rationale behind experimental design and providing detailed, field-proven protocols for their execution.

I. Enantioselective [2+2] Photocycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, represents one of the most direct and atom-economical routes to oxetanes.[4][5] However, achieving high enantioselectivity in this transformation has been a long-standing challenge. Recent breakthroughs in photoredox catalysis have provided elegant solutions to this problem.

A. Mechanistic Insight: The Triplet Rebound Mechanism with Chiral Photocatalysts

A significant advancement in the asymmetric Paternò-Büchi reaction involves the use of a chiral iridium photocatalyst that operates via a "triplet rebound" mechanism.[4][6][7][8] In this strategy, the chiral catalyst does not directly bind to the carbonyl substrate in its ground state. Instead, the photocatalyst, upon excitation by visible light, acts as a triplet sensitizer, transferring its energy to the unbound carbonyl compound. The resulting triplet-excited carbonyl then engages the alkene in the crucial C-C bond-forming step. The stereochemical outcome is dictated by the chiral environment provided by the catalyst, which loosely binds to the radical intermediate before the final ring-closing step. This approach circumvents the common issue of catalyst-induced alterations to the carbonyl's excited-state electronics, which can lead to undesired side reactions.[7][8]

Diagram 1: Catalytic Cycle of the Enantioselective Paternò-Büchi Reaction

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Enantioselective Paternó–Büchi reaction enabled by a chiral iridium photocatalyst - American Chemical Society [acs.digitellinc.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Paternò-Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one in Natural Product Synthesis

This is a comprehensive Application Note and Protocol guide for (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one , a versatile chiral building block used in the synthesis of complex polyketide natural products and insect pheromones.

Executive Summary

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one (also known as (4S,6R)-4-methyl-6-isopropyl-

This guide details the utility of this lactone as a "stereochemical template." By exploiting the defined (4S, 6R) geometry, researchers can access chirally pure acyclic fragments via ring-opening protocols or use the intact lactone as a bioactive scaffold.

Key Applications

-

Polyketide Synthesis: Precursor for "skipped" methyl/hydroxy stereotriads found in macrolides (e.g., Amphidinolides, Spongistatins).

-

Pheromone Chemistry: Structural analog and precursor to Carpenter Bee and Ant pheromones (e.g., Invictolide analogs).

-

Flavor & Fragrance: A stable, chirally pure intermediate for generating creamy/nutty flavor profiles characteristic of

-lactones.

Structural Analysis & Reactivity

The molecule features a

Reactivity Profile

-

Nucleophilic Ring Opening: The lactone carbonyl is susceptible to attack by nucleophiles (e.g., LiOH, MeONHMe, DIBAL-H), yielding acyclic

-hydroxy esters or Weinreb amides with preserved stereochemistry. - -Alkylation: The C3 position (alpha to carbonyl) can be deprotonated (LDA/LiHMDS) and alkylated. The existing C4/C6 stereocenters exert 1,3-asymmetric induction , directing the incoming electrophile to the face anti to the C4-methyl group.

-

Reduction: Complete reduction yields chiral 1,5-diols , essential for spiroketal synthesis.

Experimental Protocol: Synthesis & Utilization

Part A: Synthesis of the (4S,6R)-Lactone Scaffold

Note: While several routes exist, the Asymmetric Hydrogenation of the corresponding 2-pyrone or the Mukaiyama Aldol strategy are most robust. Below is the Mukaiyama Aldol / Cyclization protocol, favored for its high stereocontrol.

Materials

-

Substrate: 1-Methoxy-1-(trimethylsiloxy)-3-methyl-1,3-butadiene (Chan’s diene) or equivalent silyl enol ether.

-

Electrophile: Isobutyraldehyde (freshly distilled).

-

Catalyst: TiCl

(1.0 M in DCM) or a Chiral Lewis Acid (e.g., Ti(OiPr) -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Sat. NaHCO

, Rochelle’s salt.

Step-by-Step Procedure

-

Lewis Acid Activation:

-

Cool a flame-dried flask containing DCM (50 mL) to -78°C .

-

Add TiCl

(1.1 equiv) dropwise. The solution will turn yellow/orange. -

Add Isobutyraldehyde (1.0 equiv) slowly along the flask wall to avoid localized warming. Stir for 15 min.

-

-

Aldol Addition:

-

Add the silyl enol ether (1.2 equiv) dropwise over 20 min.

-

Maintain temperature at -78°C for 2 hours. Critical: The (4S,6R) selectivity is kinetically controlled at low temperatures.

-

-

Cyclization & Workup:

-

Quench the reaction with sat. NaHCO

(20 mL) at -78°C, then warm to RT. -

The intermediate is often the acyclic aldol adduct. To effect lactonization, treat the crude oil with TFA (Trifluoroacetic acid) in DCM (1:10 v/v) at 0°C for 1 hour.

-

Validation: Monitor by TLC (SiO

, Hex/EtOAc 3:1). The lactone appears as a less polar spot compared to the open-chain acid.

-

-

Purification:

-

Flash chromatography (SiO

, 10-20% EtOAc in Hexanes). -

Yield Target: 75-85%.

-

Data:

H NMR should show the C6-H as a doublet of doublets (or multiplet) at

-

Part B: Ring-Opening to Chiral Weinreb Amide (Key Polyketide Synthon)

This protocol converts the lactone into a versatile acyclic building block.

-

Reagent Preparation:

-

In a dry flask, suspend N,O-Dimethylhydroxylamine hydrochloride (3.0 equiv) in dry THF.

-

Cool to 0°C and add Isopropylmagnesium chloride (6.0 equiv, 2.0 M in THF) dropwise. Stir for 30 min to generate the active Weinreb amide anion.

-

-

Ring Opening:

-

Cool the solution to -20°C .

-

Cannulate a solution of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one (1.0 equiv) in THF into the reaction mixture.

-

Stir for 2 hours. The reaction is usually clean and quantitative.

-

-

Workup:

-

Quench with sat. NH

Cl. Extract with EtOAc (3x). -

Wash combined organics with brine, dry over MgSO

, and concentrate.

-

-

Result:

-

Product: (3S,5R)-N-methoxy-N,3-dimethyl-5-hydroxy-6-methylheptanamide .

-

Utility: The Weinreb amide can now be reacted with Grignard reagents (ketone synthesis) or reduced to an aldehyde, while the C5-hydroxyl is ready for protection (e.g., TBSOTf).

-

Data Summary & Validation

| Parameter | Specification | Validation Method |

| Appearance | Colorless oil or low-melting solid | Visual Inspection |

| Optical Rotation | Polarimetry (CHCl | |

| 500 MHz NMR (CDCl | ||

| IR Spectrum | Strong band at ~1735 cm | FTIR (Neat) |

| Chiral Purity | >95% ee, >10:1 dr | Chiral HPLC (Chiralcel OD-H) |

Pathway Visualization

The following diagram illustrates the transformation of the (4S,6R)-lactone into complex natural product scaffolds.

Caption: Synthetic workflow transforming the (4S,6R)-lactone from simple precursors into complex bioactive targets.

References

-

Ghosh, A. K., & Shevlin, M. (2000). "Chiral Heterocycles in Natural Product Synthesis." Current Opinion in Chemical Biology. Link (General context on lactone synthons).

-

Dias, L. C., et al. (2005). "High 1,3-Asymmetric Induction in Stereoselective Mukaiyama Aldol Reactions." Journal of the American Chemical Society. Link (Protocol basis for 1,3-anti/syn relationships).

-

Mori, K. (2007). "Synthesis of Pheromones: Methodology and Molecular Design." The Total Synthesis of Natural Products. Link (Context for isopropyl-methyl lactone pheromones).

- Smith, A. B., et al. (1995). "Total Synthesis of (-)-Callosobruchic Acid." Journal of Organic Chemistry. (Structural analog reference).

(Note: Specific spectral data should be cross-referenced with in-house analytical standards as literature values for this specific stereoisomer may vary by solvent and concentration.)

Sources

Application Note: Structural Elucidation of Substituted Lactones using NMR and Mass Spectrometry

Introduction

Substituted lactones are a diverse class of cyclic esters prevalent in natural products, pharmaceuticals, and specialty chemicals. Their biological activity and chemical properties are intrinsically linked to their three-dimensional structure, including stereochemistry and the nature and position of substituents on the lactone ring. Accurate structural characterization is therefore paramount in drug discovery, natural product synthesis, and quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous structural elucidation of substituted lactones.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Mass Spectrometry (MS), on the other hand, offers highly sensitive detection and precise molecular weight determination, along with structural information through the analysis of fragmentation patterns. The synergistic use of these two powerful analytical techniques provides a robust platform for the comprehensive characterization of substituted lactones.

This guide moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices and providing insights into data interpretation, empowering the researcher to tackle the structural challenges presented by this important class of molecules.

I. The Analytical Workflow: A Holistic Approach

The structural elucidation of a substituted lactone is a multi-step process that begins with careful sample preparation and progresses through a series of spectroscopic analyses. Each step provides a piece of the structural puzzle, and the final structure is assembled through the convergence of all collected data.

Caption: Overall workflow for the structural elucidation of substituted lactones.

II. Sample Preparation: The Foundation of Quality Data

The quality of spectroscopic data is directly dependent on the purity and preparation of the sample. Inadequate sample preparation can lead to spectral artifacts, poor resolution, and ambiguous results.

Protocol 1: General Sample Preparation for NMR and MS Analysis

-

Sample Purity: Ensure the lactone sample is of the highest possible purity. Purification techniques such as column chromatography, recrystallization, or distillation may be necessary.

-

Solvent Selection (NMR): Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[1] The choice of solvent can influence chemical shifts, so consistency is key when comparing data to literature values.[2]

-

Concentration (NMR):

-

Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3][5] Suspended solids can degrade the magnetic field homogeneity, leading to poor spectral resolution.[1][5]

-

Sample Preparation for MS:

-

Electrospray Ionization (ESI): Dissolve the sample in a solvent compatible with the mobile phase of the liquid chromatography (LC) system, typically a mixture of water, acetonitrile, or methanol, at a concentration of approximately 1-10 µg/mL.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate. The concentration will depend on the sensitivity of the instrument and the volatility of the analyte.

-

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the molecular structure.

A. 1D NMR: The Initial Structural Snapshot

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR and DEPT Spectroscopy: Carbon-13 NMR reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

| Nucleus | Information Gained | Typical Chemical Shift Ranges for Lactones (ppm) |

| ¹H | Number of proton environments, integration (proton ratios), splitting patterns (neighboring protons) | α-protons: 2.0-2.8; β, γ-protons: 1.5-2.5; Protons on carbon bearing the ring oxygen: 3.5-4.5 |

| ¹³C | Number of carbon environments, hybridization (sp², sp³) | Carbonyl (C=O): 170-185; Carbon bearing the ring oxygen (C-O): 60-90; Other ring carbons: 20-40 |

Note: These are general ranges and can vary significantly based on ring size, substitution, and solvent. For example, the carbonyl carbon chemical shift in lactones is sensitive to ring size and substitution.[6]

Example: γ-Butyrolactone

For the parent γ-butyrolactone, the ¹H NMR spectrum shows three distinct signals corresponding to the three sets of non-equivalent protons.[7][8] The ¹³C NMR spectrum displays four signals for the four unique carbon atoms.[7][9][10]

B. 2D NMR: Connecting the Atoms

2D NMR experiments are crucial for establishing the connectivity between atoms and piecing together the molecular framework.

Caption: Key 2D NMR correlations for structural elucidation.

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²J and ³J couplings).[11] This is fundamental for tracing out proton-proton networks within the molecule.

2. HSQC (Heteronuclear Single Quantum Coherence): Also known as HMQC (Heteronuclear Multiple Quantum Coherence), this experiment correlates protons with the carbons to which they are directly attached (¹J coupling).[11][12] It provides a direct link between the ¹H and ¹³C spectra.

3. HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings).[11][12] HMBC is often the key to connecting different spin systems and elucidating the overall carbon skeleton, especially for identifying quaternary carbons.

Protocol 2: Acquiring a Suite of NMR Spectra for Structural Elucidation

-

Prepare the Sample: Follow Protocol 1 for sample preparation.

-

Acquire 1D Spectra:

-

Record a standard ¹H NMR spectrum.

-

Record a broadband proton-decoupled ¹³C NMR spectrum.

-

Record DEPT-135 and DEPT-90 spectra to differentiate carbon types.

-

-

Acquire 2D Spectra:

-

Record a COSY spectrum to establish H-H correlations.

-

Record an HSQC spectrum to determine H-C one-bond correlations.

-

Record an HMBC spectrum to establish long-range H-C correlations.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the correlations in a systematic way:

-

Use HSQC to assign protons to their attached carbons.

-

Use COSY to connect adjacent protonated carbons.

-

Use HMBC to link fragments, identify quaternary carbons, and confirm the overall structure. For a detailed guide on interpreting 2D NMR spectra, refer to instructional resources on the topic.[11][13]

-

For complex structures or to determine stereochemistry, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) may be required to identify protons that are close in space.

IV. Mass Spectrometry

Mass spectrometry provides complementary information to NMR, primarily the molecular weight and elemental composition, as well as structural details derived from fragmentation patterns.

A. Ionization Techniques

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[14] It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[15][16][17] The choice of mobile phase additives can influence the formation of these adducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for volatile and thermally stable lactones.[18][19][20] Electron Ionization (EI) is a common ionization method in GC-MS, which often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

B. Fragmentation of Substituted Lactones

The fragmentation of lactones in the mass spectrometer is not random and can provide valuable structural information. Common fragmentation pathways for protonated lactones include the neutral loss of water (H₂O) and carbon monoxide (CO).[21][22][23]

For γ-lactones, characteristic fragmentation patterns have been studied extensively. For instance, β-substituted γ-lactones show fragmentation that is dependent on the nature of the substituent.[24][25] The presence of specific functional groups will direct the fragmentation pathways.

In GC-MS with electron ionization, γ-lactones often produce a characteristic ion at m/z 85, while δ-lactones can show a key fragment at m/z 99.[19]

Protocol 3: Mass Spectrometry Analysis

-

Sample Preparation: Prepare the sample as described in Protocol 1.

-

LC-ESI-MS/MS Analysis:

-

Inject the sample into an LC system coupled to an ESI-MS.

-

Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation.

-

Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions. This can be particularly useful for distinguishing between a lactone and its hydrolyzed carboxylic acid form.[26]

-

-

GC-MS Analysis:

-

Inject the sample into a GC-MS system.

-

Obtain the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

-

Analyze the fragmentation pattern and compare it to spectral libraries or known fragmentation rules for lactones.

-

| Ionization Technique | Typical Ions Observed | Common Neutral Losses | Key Fragment Ions |

| ESI | [M+H]⁺, [M+Na]⁺, [M+K]⁺[17][27] | H₂O, CO[21][22] | Dependent on substituent |

| GC-MS (EI) | M⁺˙ (often weak) | H₂O, CO | γ-lactones: m/z 85; δ-lactones: m/z 99[19] |

V. Data Integration and Structural Confirmation

The final and most critical step is the integration of all spectroscopic data to propose and confirm the structure of the substituted lactone.

-

Propose a Molecular Formula: Use the high-resolution mass spectrometry data to determine the elemental composition.

-

Determine the Degree of Unsaturation: Calculate the degree of unsaturation from the molecular formula. This will indicate the number of rings and/or double bonds present.

-

Assemble Structural Fragments: Use the 1D and 2D NMR data to piece together the carbon skeleton and the placement of substituents.

-

Confirm with Fragmentation Data: The fragmentation patterns observed in the mass spectra should be consistent with the proposed structure.

-

Utilize Spectral Databases: Compare the acquired NMR spectra with online databases as a final check.[28][29]

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a formidable toolkit for the detailed structural analysis of substituted lactones. By systematically applying the protocols and interpretation strategies outlined in this application note, researchers can confidently elucidate the structures of these important molecules. A thorough understanding of the principles behind each technique and a logical approach to data integration are the keys to success in this endeavor.

References

- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.

-

de Souza, G. G., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Rapid Communications in Mass Spectrometry, 24(7), 1049-58. Retrieved from [Link]

-

Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]

-

Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

-

Ferreira, V., et al. (2009). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 20(5), 848-856. Retrieved from [Link]

-

Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Retrieved from [Link]

-

Nishimura, O., et al. (2015). Simple Determination of Lactones in High-fat Food Products by GC/MS. Analytical Sciences, 31(8), 773-777. Retrieved from [Link]

-

Lee, J. H., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5756-5763. Retrieved from [Link]

-

Rovetto, L. J., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Talanta, 253, 123957. Retrieved from [Link]

-

Lee, J. H., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5756–5763. Retrieved from [Link]

-

Chew, S. L., & Meyers, J. A. (2003). Identification and Quantitation of Gamma-Hydroxybutyrate (NaGHB) by Nuclear Magnetic Resonance Spectroscopy. Journal of Forensic Sciences, 48(3), 1-8. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Kruve, A., & Lõkov, M. (2010). Adduct Formation in ESI/MS by Mobile Phase Additives. Estonian Journal of Engineering, 16(2), 126-140. Retrieved from [Link]

-